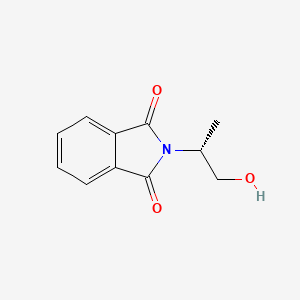

(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

-(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione, also known as (R)-1-hydroxy-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ketone with a five-membered ring structure and is used as a research tool for various biochemical and physiological studies. Its unique structure makes it a valuable molecule for many research applications, as it can be used to study the structure, function, and regulation of a wide range of biological processes.

Applications De Recherche Scientifique

1. Antimicrobial Activity

The compound has been studied for its antimicrobial activities. A study synthesized a related compound and tested its antimicrobial properties, showing good activity against S. aureus and C. albicans. This indicates potential use in antimicrobial applications (Ghabbour & Qabeel, 2016).

2. Liquid Crystal Properties

Isoindoline-1,3-dione derivatives have been examined for their liquid crystalline properties. Research indicated that these derivatives display enantiotropic liquid crystalline behavior with a Nematic texture, suggesting applications in materials science, particularly in liquid crystal displays (Dubey et al., 2018).

3. Structural Characterization and Computational Studies

The compound has been the subject of various structural characterizations and computational studies. These studies involve density functional theory, molecular docking, and NMR spectroscopy, providing a deeper understanding of the compound's properties and potential applications in material science and drug design (Dioukhane et al., 2021), (Rajesh et al., 2011).

4. Material Science and Organic Synthesis

Isoindoline-1,3-dione derivatives are recognized for their significance in material science and as important building blocks in organic synthesis. The synthesis methods have been studied for their efficiency and green approaches, indicating the compound's role in sustainable chemistry and material development (Journal et al., 2019).

5. Tyrosinase Inhibition

The compound has been studied for its potential in inhibiting tyrosinase, an enzyme responsible for melanin production. This suggests possible applications in the field of dermatology, specifically in treatments targeting pigmentation disorders (Then et al., 2018).

Propriétés

IUPAC Name |

2-[(2R)-1-hydroxypropan-2-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTIHOIDWMVRKU-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)

![1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2509987.png)

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)

)carb oxamide](/img/structure/B2509990.png)